MK-8153

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H28N2O6 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

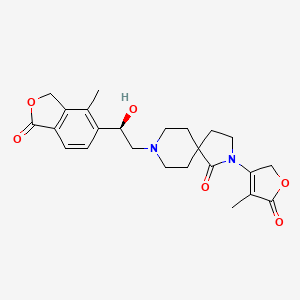

8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(4-methyl-5-oxo-2H-furan-3-yl)-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1 |

InChI-Schlüssel |

KDAIMYGCILCZSH-FQEVSTJZSA-N |

Isomerische SMILES |

CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |

Kanonische SMILES |

CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-8153

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8153 is a potent and selective, orally active inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] This channel plays a critical role in potassium and sodium homeostasis in the kidney. By inhibiting ROMK, this compound effectively induces diuresis (increased urine production) and natriuresis (increased sodium excretion), positioning it as a novel therapeutic agent for the management of hypertension and heart failure.[3][4] A key advantage of this compound over traditional diuretics is its potential to produce these effects with a reduced risk of kaliuresis (potassium loss), a common and dose-limiting side effect of loop and thiazide diuretics.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the underlying biological pathways and drug development logic.

Core Mechanism of Action: ROMK Inhibition

The primary mechanism of action of this compound is the targeted inhibition of the ROMK channel. ROMK is an ATP-dependent inward-rectifier potassium channel encoded by the KCNJ1 gene.[1] It is predominantly expressed on the apical membrane of epithelial cells in two key segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1]

Role of ROMK in the Thick Ascending Limb (TAL)

In the TAL, ROMK is essential for potassium recycling across the apical membrane. This recycling process is crucial for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium. By extruding potassium back into the tubular lumen, ROMK ensures a continuous supply of luminal potassium for NKCC2 to function optimally.

Role of ROMK in the Cortical Collecting Duct (CCD)

In the principal cells of the CCD, ROMK is the primary channel responsible for potassium secretion into the urine. This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). The secretion of positively charged potassium ions contributes to the generation of a lumen-negative transepithelial potential difference, which provides the electrochemical driving force for sodium influx through ENaC.

By inhibiting ROMK in both the TAL and the CCD, this compound disrupts these fundamental processes, leading to its diuretic and natriuretic effects.

Signaling Pathway of this compound's Action

The inhibition of ROMK by this compound initiates a cascade of events within the kidney nephron, ultimately leading to increased excretion of sodium and water. The signaling pathway can be visualized as follows:

Quantitative Data

The following tables summarize the key quantitative data for this compound and its predecessor, MK-7145.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | IC50 | Selectivity vs. hERG | Reference |

| This compound | ROMK | Electrophysiology | 5 nM | >6,800-fold | [1][2] |

| This compound | hERG | Electrophysiology | 34 µM | - | [1][2] |

| MK-7145 | ROMK | Electrophysiology | - | - | [3] |

Table 2: Preclinical Pharmacokinetics

| Compound | Species | Half-life (t½) | Bioavailability (F) | Plasma Clearance (CLp) | Reference |

| This compound | Rat | 3.6 h | 53% | 29.4 mL/min/kg | [1] |

| This compound | Dog | 9.1 h | ~100% | 8.7 mL/min/kg | [1] |

| This compound | Rhesus | 3.3 h | 3.4% | 58.3 mL/min/kg | [1] |

| MK-7145 | Human (projected) | ~5 h | - | - | [3] |

| This compound | Human (projected) | ~14 h | - | 2.9 mL/min/kg | [3] |

Table 3: Preclinical In Vivo Efficacy (Dose-dependent effects in Spontaneously Hypertensive Rats)

| Compound | Dose (mg/kg/day, p.o.) | Effect on Systolic Blood Pressure | Diuretic Effect | Natriuretic Effect | Reference |

| This compound | 0.1 - 10 | Dose-dependent decrease | Observed | Observed | [1] |

Experimental Protocols

ROMK and hERG Electrophysiology Assays (Representative Protocol)

A detailed, specific protocol for this compound has not been publicly disclosed. However, a representative protocol for assessing inhibitors of Kir channels using automated whole-cell patch-clamp electrophysiology is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human ROMK (Kir1.1) and hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells stably expressing the target ion channel.

-

Automated patch-clamp system (e.g., QPatch, Patchliner).

-

Patch-clamp amplifiers and data acquisition software.

-

Borosilicate glass microelectrodes.

-

Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 MgATP; pH adjusted to 7.2 with KOH.

-

This compound stock solution in DMSO, with serial dilutions in the extracellular solution.

Procedure:

-

Cell Preparation: Culture the stable cell line under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with the extracellular solution, and resuspend to a final concentration of 1-2 x 10⁶ cells/mL.

-

Automated Patch-Clamp Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.

-

Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells on the patch-clamp chip. A giga-ohm seal is formed between the cell membrane and the chip. Subsequently, the membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage Protocol:

-

For ROMK: From a holding potential of -80 mV, apply a series of voltage steps to elicit both inward and outward currents. A voltage ramp from -120 mV to +60 mV can also be used.

-

For hERG: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

-

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound. Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

-

Data Analysis: Measure the peak current amplitude (e.g., the tail current for hERG) at each concentration of this compound. Normalize the current to the baseline control. Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow and Logical Relationships

The development of this compound was a strategic effort to improve upon a first-generation clinical ROMK inhibitor, MK-7145. The primary liability of MK-7145 was its projected short half-life in humans, which could necessitate more frequent dosing and lead to a high peak-to-trough ratio, potentially causing excessive peak diuretic effects. The workflow for the lead optimization that resulted in this compound is depicted below.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its mechanism of action, centered on the potent and selective inhibition of the ROMK channel, offers the potential for effective blood pressure control and management of fluid overload in heart failure, with a potentially improved safety profile regarding potassium balance compared to existing therapies. The successful lead optimization from MK-7145 to this compound, resulting in a compound with a longer projected human half-life, underscores the value of a targeted, mechanism-based approach to drug discovery. Further clinical investigation will be crucial to fully elucidate the therapeutic utility of this compound in its intended patient populations.

References

- 1. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MK-8153: A Novel ROMK Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROMK inhibitors as a novel class of diuretics.

Chemical Structure and Properties

This compound is a complex small molecule with the chemical formula C24H28N2O6 and a molecular weight of 440.49 g/mol .[1] Its structure is characterized by a spirocyclic lactam core.

Chemical Identifiers:

-

CAS Number: 1548286-45-8[1]

-

SMILES: CC1=C(C=CC2=C1COC2=O)--INVALID-LINK--CN1CCC2(CCN(C3COC(=O)C=3C)C2=O)CC1[1]

-

InChI: InChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1[1]

Physicochemical Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H28N2O6 | [1] |

| Molecular Weight | 440.49 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| IC50 (ROMK EP) | 5 nM | [2] |

| IC50 (hERG EP) | 34 µM | [2] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[2] The ROMK channel is an ATP-dependent potassium channel that plays a crucial role in potassium homeostasis in the kidney.[3] It is primarily located in the apical membrane of the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD).[3][4]

In the TAL, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), a key transporter for salt reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine.[4]

By inhibiting the ROMK channel, this compound disrupts these processes, leading to a diuretic and natriuretic effect. This mechanism of action suggests that this compound may have advantages over traditional diuretics by potentially causing less potassium wasting (kaliuresis).

ROMK Channel Signaling Pathway

The activity of the ROMK channel is regulated by various intracellular signaling pathways. The following diagram illustrates the key regulatory inputs to the ROMK channel and the inhibitory effect of this compound.

Caption: Regulatory pathways of the ROMK channel and the inhibitory action of this compound.

Experimental Protocols

The following sections describe representative experimental protocols for the characterization of ROMK inhibitors like this compound. These are based on standard methodologies in the field and may not reflect the exact protocols used in the discovery of this compound due to the limited availability of detailed published methods.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the inhibitory effect of a compound on ROMK channels expressed in a mammalian cell line.

Objective: To determine the IC50 of this compound on ROMK channels.

Materials:

-

HEK293 cells stably expressing the human ROMK (Kir1.1) channel.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Cell culture reagents.

-

Extracellular (bath) solution: 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4 with KOH.

-

Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293-ROMK cells to 50-70% confluency on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

-

Record baseline currents.

-

Perfuse the cell with increasing concentrations of this compound in the extracellular solution.

-

Record currents at each concentration after steady-state inhibition is reached.

-

Wash out the compound to assess reversibility.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Caption: Workflow for determining the in vitro potency of this compound using whole-cell patch-clamp.

In Vivo Diuretic Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol describes a method to assess the diuretic, natriuretic, and blood pressure-lowering effects of an orally administered compound in a hypertensive rat model.

Objective: To evaluate the in vivo efficacy of this compound.

Materials:

-

Male Spontaneously Hypertensive Rats (SHRs), age-matched.

-

Metabolic cages for urine and feces collection.

-

Tail-cuff system for blood pressure measurement.

-

Oral gavage needles.

-

Vehicle (e.g., 0.5% methylcellulose in water).

-

This compound formulation.

-

Flame photometer for electrolyte analysis.

Procedure:

-

Acclimate SHRs to individual metabolic cages for at least 3 days.

-

Measure baseline 24-hour urine volume, food and water intake, and systolic blood pressure for 2-3 days.

-

Randomly assign rats to vehicle control and this compound treatment groups.

-

Administer this compound or vehicle orally (p.o.) once daily for a specified period (e.g., 3 days).

-

Measure systolic blood pressure at set time points post-dose (e.g., 4, 8, and 24 hours).

-

Collect urine over 24-hour intervals.

-

Measure the total urine volume for each rat.

-

Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

-

Calculate total Na+ and K+ excretion.

-

At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.

-

Statistically analyze the differences in urine volume, electrolyte excretion, and blood pressure between the treatment and control groups.

Caption: Workflow for the in vivo evaluation of this compound's diuretic and antihypertensive effects.

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in several preclinical species. A summary of key parameters is provided below.

| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Bioavailability (%) | CLp (mL/min/kg) |

| Rat | 2 | 3.6 | 53 | 29.4 |

| Dog | 2 | 9.1 | ~100 | 8.7 |

| Rhesus Monkey | 2 | 3.3 | 3.4 | 58.3 |

| Data sourced from[1] |

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel with a promising preclinical profile as a novel diuretic. Its mechanism of action offers the potential for effective blood pressure reduction and diuresis with a reduced risk of potassium imbalance compared to existing diuretic classes. The data presented in this technical guide provide a foundation for further research and development of this compound and other ROMK inhibitors for the treatment of hypertension and heart failure.

References

The ROMK Inhibitor MK-7145: A Technical Overview of its Natriuretic Properties

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This document focuses on the Renal Outer Medullary Potassium (ROMK) channel inhibitor MK-7145. The initially requested agent, MK-8153, appears to be a related compound, but publicly available data primarily pertains to MK-7145, which has progressed to clinical trials.

Introduction

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical regulator of salt reabsorption and potassium secretion in the kidney.[1][2][3] Located on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD), ROMK plays a dual role in renal physiology. In the TALH, it facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter (NKCC2).[2] In the CCD, it is a key pathway for potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[2]

Selective inhibition of ROMK presents a novel diuretic mechanism with the potential for potent natriuresis (sodium excretion) and diuresis (water excretion) while minimizing urinary potassium loss, a common side effect of loop and thiazide diuretics.[2][4] MK-7145 is a potent and selective small molecule inhibitor of the ROMK channel that has been investigated for the treatment of hypertension and heart failure.[4][5] Preclinical studies have demonstrated its efficacy in promoting natriuresis and lowering blood pressure.[1][5][6]

Mechanism of Action

MK-7145 exerts its natriuretic effect by inhibiting the ROMK channel in the nephron. This inhibition disrupts the normal process of sodium reabsorption at two key sites:

-

Thick Ascending Loop of Henle (TALH): By blocking ROMK, MK-7145 reduces the luminal potassium concentration, which is essential for the function of the NKCC2 cotransporter. This leads to a decrease in the reabsorption of sodium, potassium, and chloride, resulting in increased delivery of these ions to the distal nephron.[2]

-

Cortical Collecting Duct (CCD): Inhibition of ROMK in the CCD directly reduces potassium secretion into the tubular fluid. This diminishes the electrochemical gradient that drives sodium reabsorption through ENaC.[2]

The combined effect at these two sites leads to a significant increase in urinary sodium and water excretion.

Caption: Mechanism of action of MK-7145 in the kidney.

Quantitative Data from Preclinical Studies

The natriuretic and antihypertensive effects of MK-7145 have been evaluated in rodent and canine models. The following tables summarize the key quantitative findings.

Table 1: Acute Diuresis and Natriuresis in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Change in Urine Volume (vs. Vehicle) | Change in Urinary Na+ Excretion (vs. Vehicle) | Change in Urinary K+ Excretion (vs. Vehicle) |

| 0.3 | Significant increase | Significant increase | Not significantly different |

| 1 | Dose-dependent increase | Dose-dependent increase | 1.4-fold increase (not significant) |

| 3 | Dose-dependent increase | Dose-dependent increase | 1.8-fold increase (not significant) |

| 10 | Dose-dependent increase | Dose-dependent increase | 2.1-fold increase (not significant) |

| HCTZ (25 mg/kg) | Significant increase | Significant increase | ~2-fold increase (significant) |

Data compiled from ACS Medicinal Chemistry Letters, 2016.[2] Note: "p.o." refers to oral administration. HCTZ (Hydrochlorothiazide) is a thiazide diuretic used as a comparator.

Table 2: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) after 4 Days of Dosing

| Treatment (mg/kg/day, p.o.) | Baseline SBP (mmHg) | ΔSBP at Day 4 (mmHg) |

| Vehicle | 194 ± 6.1 | -2.5 ± 2.2 |

| MK-7145 (1) | 191 ± 5.3 | -9.4 ± 1.8 |

| MK-7145 (3) | 194 ± 4.5 | -12.4 ± 0.7 |

| MK-7145 (10) | 193 ± 5.3 | -19.9 ± 2.9 |

| HCTZ (25) | 194 ± 4.5 | -15.0 ± 2.1 |

Data are presented as mean ± SEM. SBP denotes Systolic Blood Pressure. Data from ACS Medicinal Chemistry Letters, 2016.[2]

Observations in Normotensive Dogs

Acute and chronic oral administration of MK-7145 to normotensive dogs resulted in dose-dependent diuresis and natriuresis.[1][6] Notably, these effects occurred without significant urinary potassium losses or changes in plasma electrolyte levels.[1][6] After six days of dosing, elevations in bicarbonate and aldosterone were observed.[1][6]

Experimental Protocols

The following are generalized descriptions of the key experimental protocols used in the preclinical evaluation of MK-7145, based on standard pharmacological methods. The specific, detailed protocols for the MK-7145 studies have not been fully published.

Acute Diuresis and Natriuresis Model in Rats

This model is designed to assess the acute effects of a compound on urine and electrolyte excretion.

Caption: Generalized workflow for an acute natriuresis study in rats.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions and metabolic cages.

-

Fasting and Hydration: Rats are typically fasted overnight with free access to water to ensure a consistent baseline state. A saline load is often administered orally at the start of the experiment to promote a baseline level of urine flow.

-

Dosing: MK-7145, a vehicle control, or a positive control (e.g., hydrochlorothiazide) is administered orally.

-

Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period (e.g., 4 to 8 hours).

-

Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Data Expression: Results are typically expressed as total urine volume, sodium excretion, and potassium excretion per unit of time, and are compared between treatment groups.

Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats

This model assesses the effect of repeated dosing of a compound on blood pressure in a hypertensive animal model.

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.

-

Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or, for continuous and more accurate measurements, via surgically implanted radiotelemetry devices.

-

Baseline Measurement: Baseline blood pressure is recorded for several days before the start of treatment to establish a stable baseline for each animal.

-

Dosing: MK-7145, vehicle, or a comparator drug is administered daily via oral gavage for a specified period (e.g., 4 days to several weeks).

-

Monitoring: Blood pressure is monitored regularly throughout the study period. With telemetry, continuous recordings can be obtained.

-

Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared.

Clinical Development

MK-7145 has been evaluated in Phase I clinical trials. A study in male participants with mild-to-moderate hypertension (NCT01370655) was designed to evaluate the antihypertensive efficacy and tolerability of a 6 mg dose of MK-7145 compared to placebo and hydrochlorothiazide over 28 days. Another study (NCT01558674) aimed to assess the safety, pharmacokinetics, and pharmacodynamics of MK-7145 in participants with renal insufficiency and those with heart failure and renal insufficiency. The primary hypothesis for the first part of this trial was that MK-7145 would produce a greater 24-hour urinary sodium excretion than 80 mg of furosemide in participants with moderate-to-severe renal insufficiency.[7] While these trials have been completed, the detailed quantitative results have not been made publicly available.

Conclusion

MK-7145 is a selective ROMK inhibitor that has demonstrated potent, dose-dependent natriuretic and diuretic effects in preclinical models. A key feature of its profile is the minimal impact on urinary potassium excretion, which distinguishes it from conventional diuretics. In hypertensive rat models, MK-7145 effectively lowers blood pressure. While the compound has advanced to clinical trials, the full results from human studies are not yet in the public domain. The unique mechanism of action of ROMK inhibition holds promise as a novel therapeutic strategy for the management of hypertension and heart failure.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Study of MK-7145 in Participants With Renal Insufficiency (Part I) and Heart Failure With Renal Insufficiency (Part II) (MK-7145-011) | Clinical Research Trial Listing [centerwatch.com]

- 3. imrpress.com [imrpress.com]

- 4. Natriuresis During an Acute Intravenous Sodium Chloride Infusion in Conscious Sprague Dawley Rats Is Mediated by a Blood Pressure-Independent α1-Adrenoceptor-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urine-reinfusion natriuresis: evidence for potent natriuretic factors in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Preparing MK-8153 Solutions for Cell-Based Assays: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel plays a crucial role in potassium homeostasis and is a therapeutic target for novel diuretics. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable data in cell-based assays designed to investigate its mechanism of action and pharmacological effects. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in in vitro cellular studies.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Source |

| Molecular Weight | 440.49 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |

| Stock Solution Concentration | 10 mM | MedChemExpress Datasheet (General Guidance) |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [3] |

| Final DMSO Concentration in Assay | < 0.5% | General Cell Culture Best Practices |

Experimental Protocols

Preparation of 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.405 mg of this compound (Molecular Weight = 440.49 g/mol ).

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions (if necessary): For preparing a range of concentrations, it is recommended to perform serial dilutions of the stock solution in cell culture medium.

-

Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent-induced cytotoxicity.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your assay.

Mandatory Visualizations

Signaling Pathway of ROMK Channel Regulation

References

Application Notes and Protocols for MK-8153 in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK). Inhibition of ROMK in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney leads to diuretic and natriuretic effects, making it a promising therapeutic target for the treatment of hypertension. These application notes provide an overview of the use of this compound in preclinical animal models of hypertension, including its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action: ROMK Inhibition

The primary mechanism by which this compound lowers blood pressure is through the inhibition of the ROMK channel. This channel is crucial for potassium recycling in the thick ascending limb, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By blocking ROMK, this compound indirectly inhibits NKCC2, leading to increased sodium and water excretion (natriuresis and diuresis). In the collecting duct, ROMK is involved in potassium secretion, and its inhibition can lead to potassium-sparing diuretic effects.

Below is a diagram illustrating the signaling pathway affected by this compound.

Application Notes: Electrophysiological Characterization of MK-8153 Inhibition on ROMK Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a critical role in salt reabsorption and potassium secretion in the kidneys.[1] Specifically, ROMK is essential for the function of the Na-K-2Cl cotransporter in the thick ascending limb of Henle's loop and for potassium secretion in the cortical collecting duct.[1][2] Due to its central role in renal physiology, ROMK has emerged as a promising therapeutic target for a novel class of diuretics aimed at treating hypertension and heart failure.[1][2]

MK-8153 is a potent and selective small-molecule inhibitor of the ROMK channel.[3] Pharmacological inhibition of ROMK is expected to induce diuresis and natriuresis with a reduced risk of hypokalemia compared to traditional diuretics.[2] This application note provides a detailed electrophysiology patch-clamp protocol for characterizing the inhibitory activity of this compound on ROMK channels expressed in a heterologous expression system.

Data Presentation

The inhibitory potency of ROMK inhibitors is typically determined by measuring the concentration-dependent block of the channel current. While the specific IC50 of this compound from electrophysiology studies is not publicly available, the following table presents data for a closely related predecessor compound, MK-7145, to provide a reference for expected potency.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| MK-7145 (analogue) | Electrophysiology (EP) | Not Specified | 15 | [2] |

| Compound 5 (analogue) | 86Rb+ Efflux | CHO cells | 52 | |

| Compound 5 (analogue) | Electrophysiology (EP) | Not Specified | 24 | |

| Compound 26 (analogue) | 86Rb+ Efflux | CHO cells | 89 | |

| Compound 26 (analogue) | Electrophysiology (EP) | Not Specified | 26 | |

| Compound 30 (analogue) | 86Rb+ Efflux | CHO cells | 49 | |

| Compound 30 (analogue) | Electrophysiology (EP) | Not Specified | 30 |

Experimental Protocols

This section details the whole-cell patch-clamp electrophysiology protocol for assessing the inhibitory effect of this compound on ROMK channels.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of ROMK channels.

-

Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Transiently transfect the cells with a mammalian expression vector containing the full-length cDNA for human ROMK1 (Kir1.1a). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to facilitate the identification of transfected cells. Electrophysiological recordings should be performed 24-48 hours post-transfection.

Solutions and Reagents

| Solution Type | Reagent | Concentration (mM) |

| Extracellular (Bath) Solution | NaCl | 140 |

| KCl | 5 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular (Pipette) Solution | KCl | 140 |

| MgCl2 | 2 | |

| HEPES | 10 | |

| EGTA | 10 | |

| Mg-ATP | 3 | |

| pH adjusted to 7.2 with KOH | ||

| Test Compound | This compound | Stock solution in DMSO, final concentrations prepared in extracellular solution. The final DMSO concentration should not exceed 0.1%. |

Whole-Cell Patch-Clamp Protocol

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber mounted on an inverted microscope.

-

Giga-seal Formation: Approach a GFP-positive cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 500 ms to elicit both inward and outward ROMK currents.

-

Alternatively, a voltage ramp protocol from -120 mV to +60 mV over 500 ms can be used.

-

-

Compound Application:

-

Record baseline ROMK currents in the extracellular solution.

-

Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound.

-

Allow sufficient time for the drug effect to reach a steady state at each concentration before recording the currents.

-

-

Data Acquisition and Analysis:

-

Record the whole-cell currents using an appropriate patch-clamp amplifier and data acquisition software.

-

Measure the peak inward and outward current amplitudes at each voltage step in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of current inhibition for each concentration.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the concentration-response curve with the Hill equation to determine the IC50 value.

-

Visualizations

ROMK Channel Signaling and Inhibition Pathway

Caption: ROMK channel-mediated potassium efflux and its inhibition by this compound.

Experimental Workflow for Patch-Clamp Protocol

References

- 1. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Diuretic and Natriuretic Effects of MK-8153 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), a key protein in renal physiology.[1][2][3] The ROMK channel, also known as Kir1.1, is crucial for potassium recycling in the thick ascending limb of the loop of Henle and for potassium secretion in the cortical collecting duct.[4] Inhibition of ROMK is a novel mechanism for achieving diuresis and natriuresis, with the potential for a reduced risk of hypokalemia compared to traditional diuretics.[5] These application notes provide detailed protocols for evaluating the diuretic and natriuretic effects of this compound in rat models, a critical step in preclinical drug development.

Mechanism of Action: ROMK Inhibition

The ROMK channel plays a dual role in the nephron. In the thick ascending limb (TAL), it recycles potassium back into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), the primary site of action for loop diuretics. In the cortical collecting duct (CCD), ROMK is the principal channel for potassium secretion, a process coupled to sodium reabsorption via the epithelial sodium channel (ENaC).

By inhibiting ROMK, this compound is expected to:

-

In the TAL: Reduce the recycling of potassium, thereby indirectly inhibiting the NKCC2 cotransporter. This leads to decreased reabsorption of sodium, chloride, and water, resulting in diuresis and natriuresis.

-

In the CCD: Block the secretion of potassium into the urine. This potassium-sparing effect is a key differentiator from loop and thiazide diuretics.

Signaling Pathway of ROMK Inhibition by this compound

Caption: Signaling pathway of this compound in the kidney.

Experimental Protocols

The following protocols are designed to assess the diuretic and natriuretic activity of this compound in rats.

Experimental Workflow

Caption: Workflow for diuretic and natriuretic studies in rats.

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum during the acclimatization period.

-

Acclimatization: Allow at least one week for acclimatization to the facility and metabolic cages before the experiment.

Experimental Groups

-

Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose).

-

Group 2: this compound (Low Dose): e.g., 1 mg/kg.

-

Group 3: this compound (Mid Dose): e.g., 3 mg/kg.

-

Group 4: this compound (High Dose): e.g., 10 mg/kg.

-

Group 5: Positive Control: A standard diuretic such as hydrochlorothiazide (10 mg/kg) or furosemide (20 mg/kg).

Dosing and Sample Collection

-

Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.

-

Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) orally to ensure adequate hydration and urine output.

-

Dosing: Immediately after the saline load, administer the test compounds (Vehicle, this compound, or positive control) via oral gavage.

-

Metabolic Cages: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.

-

Urine Collection: Collect urine at predetermined intervals, for example, 0-8 hours and 8-24 hours post-dosing. Record the total volume for each collection period.

-

Blood Collection: At the end of the 24-hour period, anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta into heparinized tubes.

Sample Analysis

-

Urine Analysis:

-

Centrifuge the urine samples to remove any particulate matter.

-

Measure the concentration of sodium (Na+), potassium (K+), and creatinine using an automated electrolyte analyzer or flame photometer.

-

-

Plasma Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Measure the plasma concentrations of sodium (Na+), potassium (K+), and creatinine using an automated analyzer.

-

Data Presentation and Analysis

The collected data should be organized into tables for clear comparison between the treatment groups.

Table 1: Effects of this compound on Urine Volume and Electrolyte Excretion (0-24 hours)

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mmol/24h) | Urinary K+ Excretion (mmol/24h) | Na+/K+ Ratio |

| Vehicle Control | - | 12.5 ± 1.8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 0.75 |

| This compound | 1 | 18.2 ± 2.1 | 2.8 ± 0.5 | 1.8 ± 0.3 | 1.56 |

| This compound | 3 | 25.6 ± 3.0 | 4.5 ± 0.7 | 1.6 ± 0.2 | 2.81 |

| This compound | 10 | 32.1 ± 3.5 | 6.2 ± 0.9 | 1.5 ± 0.2 | 4.13 |

| Positive Control | 10 (HCTZ) | 28.9 ± 3.2 | 5.1 ± 0.8 | 3.5 ± 0.6** | 1.46 |

| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |

Table 2: Effects of this compound on Plasma Electrolytes and Creatinine (at 24 hours)

| Treatment Group | Dose (mg/kg) | Plasma Na+ (mmol/L) | Plasma K+ (mmol/L) | Plasma Creatinine (mg/dL) |

| Vehicle Control | - | 142 ± 2 | 4.1 ± 0.3 | 0.5 ± 0.1 |

| This compound | 1 | 141 ± 3 | 4.0 ± 0.2 | 0.5 ± 0.1 |

| This compound | 3 | 140 ± 2 | 3.9 ± 0.3 | 0.6 ± 0.1 |

| This compound | 10 | 139 ± 3 | 3.8 ± 0.2 | 0.6 ± 0.2 |

| Positive Control | 10 (HCTZ) | 138 ± 2 | 3.2 ± 0.4 | 0.7 ± 0.1 |

| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: p<0.05. |

Calculations and Statistical Analysis

-

Total Excretion: Calculate the total amount of each electrolyte excreted over the collection period (Concentration × Urine Volume).

-

Natriuretic and Kaliuretic Activity: Compare the urinary Na+ and K+ excretion in the this compound treated groups to the vehicle control group.

-

Na+/K+ Ratio: Calculate the ratio of sodium to potassium excretion to assess the potassium-sparing potential. A higher ratio indicates a more favorable potassium-sparing effect.

-

Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

These protocols provide a comprehensive framework for evaluating the diuretic and natriuretic properties of the ROMK inhibitor this compound in rats. The expected outcomes are a dose-dependent increase in urine volume and sodium excretion, with a minimal effect on potassium excretion, thereby demonstrating a potassium-sparing diuretic profile. This preclinical data is essential for the further development of this compound as a novel therapeutic agent for conditions such as hypertension and heart failure.

References

- 1. Function and Regulation of ROMK Channels in the Apical Membrane of Renal Tubules [physiol.bjmu.edu.cn]

- 2. ROMK - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing MK-8153 Efficacy In Vitro

These application notes provide detailed protocols for in vitro assays to determine the efficacy of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK). The intended audience for this document is researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of the ROMK (Kir1.1) channel, a key protein in renal potassium excretion. By blocking this channel, this compound acts as a novel diuretic with potential applications in treating hypertension and heart failure. The following protocols describe standard in vitro methods to quantify the inhibitory activity of this compound on the ROMK channel.

Data Presentation

The inhibitory potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Target | Cell Line | Parameter | Value | Selectivity vs. hERG |

| Electrophysiology | ROMK | - | IC50 | 5 nM | >6800-fold |

| Electrophysiology | hERG | - | IC50 | 34 µM | - |

| 86Rb+ Efflux | ROMK | CHO | IC50 | 52 nM | - |

| Thallium Flux | ROMK | HEK293 | IC50 | Not explicitly found | - |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathway

The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium homeostasis in the kidney. It is located in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the cortical collecting duct. The channel facilitates the secretion of potassium into the tubular fluid. This compound directly blocks the pore of the ROMK channel, thereby inhibiting potassium efflux.

Caption: this compound directly inhibits the ROMK channel, blocking potassium efflux.

Experimental Protocols

This section provides detailed methodologies for three key in vitro assays to assess the efficacy of this compound.

Electrophysiology Assay (Patch-Clamp)

This is the gold-standard method for directly measuring ion channel activity and the effect of inhibitors.

Experimental Workflow

Caption: Workflow for the electrophysiological assessment of this compound.

Protocol:

-

Cell Preparation:

-

Culture HEK293 or CHO cells stably expressing the human ROMK channel in appropriate media.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

-

Solutions:

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.

-

External (Bath) Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.

-

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply voltage ramps or steps to elicit ROMK currents.

-

-

Drug Application:

-

Record stable baseline ROMK currents for at least 2 minutes.

-

Perfuse the chamber with the external solution containing increasing concentrations of this compound.

-

Allow the current to reach a steady-state at each concentration before proceeding to the next.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Thallium Flux Assay

This is a fluorescence-based, high-throughput assay that uses thallium as a surrogate for potassium to measure ion channel activity.

Experimental Workflow

Caption: Workflow for the thallium flux assay to assess this compound efficacy.

Protocol:

-

Cell Preparation:

-

Seed HEK293 cells stably expressing the ROMK channel into a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

After incubation, remove the dye-loading buffer and wash the cells with assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Thallium Stimulation and Measurement:

-

Prepare a stimulus buffer containing thallium sulfate.

-

Use a fluorescence plate reader equipped with an automated injector to add the thallium stimulus buffer to the wells.

-

Simultaneously, begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase for each well.

-

Calculate the percentage of inhibition of the thallium flux for each concentration of this compound relative to control wells (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

⁸⁶Rb⁺ Efflux Assay

This assay measures the efflux of the radioactive potassium analog, ⁸⁶Rb⁺, from cells expressing the ROMK channel.

Experimental Workflow

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to evaluate this compound.

Protocol:

-

Cell Preparation and Loading:

-

Plate CHO cells stably expressing the human ROMK channel in a 96-well microplate and grow to confluency.

-

Incubate the cells overnight in a culture medium containing ¹-² µCi/mL ⁸⁶RbCl.

-

-

Efflux Assay:

-

Aspirate the loading medium and wash the cells several times with a wash buffer (e.g., HEPES-buffered saline) to remove extracellular ⁸⁶Rb⁺.

-

Prepare an efflux buffer containing varying concentrations of this compound.

-

Add the efflux buffer to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for ⁸⁶Rb⁺ efflux.

-

-

Sample Collection and Measurement:

-

After the incubation period, carefully collect the supernatant from each well, which contains the effluxed ⁸⁶Rb⁺.

-

Lyse the cells in the plate with a lysis buffer (e.g., containing a detergent like Triton X-100) to release the retained intracellular ⁸⁶Rb⁺.

-

Transfer the supernatant and the cell lysates to separate scintillation vials or a microplate compatible with a scintillation counter.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each well using the formula: % Efflux = [cpm(supernatant) / (cpm(supernatant) + cpm(lysate))] * 100.

-

Determine the percentage of inhibition of efflux caused by this compound at each concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Application Notes and Protocols for MK-8153 Administration in Long-Term Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), which has been investigated as a novel diuretic for the treatment of hypertension and heart failure.[1][2][3] As a therapeutic candidate, its safety and efficacy must be thoroughly evaluated in long-term animal studies. These application notes provide an overview of the administration of this compound in such studies, including detailed experimental protocols and data presentation. The information is intended to guide researchers in designing and executing preclinical safety and pharmacology studies for this compound and similar compounds.

Mechanism of Action

This compound exerts its diuretic effect by inhibiting the ROMK (Kir1.1) channel, which is crucial for potassium recycling in the thick ascending limb of the loop of Henle and for potassium secretion in the collecting duct of the kidney.[4][5][6] By blocking this channel, this compound disrupts the normal ion transport processes, leading to increased excretion of sodium and water, which in turn lowers blood pressure.

Data Presentation

The following tables summarize the kind of quantitative data that should be collected and analyzed in long-term animal studies of this compound. The values presented are hypothetical and for illustrative purposes only, representing typical data from preclinical toxicology and pharmacology studies.

Table 1: Hematology Parameters in Rats Following 28-Day Oral Administration of this compound

| Parameter | Vehicle Control (Male) | This compound (Low Dose) (Male) | This compound (Mid Dose) (Male) | This compound (High Dose) (Male) |

| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.4 ± 1.0 |

| Red Blood Cells (x10⁶/µL) | 7.9 ± 0.5 | 7.8 ± 0.6 | 7.9 ± 0.4 | 7.7 ± 0.5 |

| Hemoglobin (g/dL) | 15.2 ± 1.0 | 15.0 ± 1.1 | 15.3 ± 0.9 | 14.9 ± 1.2 |

| Hematocrit (%) | 45.1 ± 2.5 | 44.8 ± 2.8 | 45.3 ± 2.6 | 44.5 ± 2.9 |

| Platelets (x10³/µL) | 950 ± 150 | 940 ± 160 | 960 ± 140 | 930 ± 170 |

Table 2: Clinical Chemistry Parameters in Rats Following 28-Day Oral Administration of this compound

| Parameter | Vehicle Control (Male) | This compound (Low Dose) (Male) | This compound (Mid Dose) (Male) | This compound (High Dose) (Male) |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 47 ± 12 | 46 ± 11 | 48 ± 13 |

| Aspartate Aminotransferase (AST) (U/L) | 120 ± 25 | 125 ± 30 | 122 ± 28 | 130 ± 35 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 30 ± 7** |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |

| Sodium (mmol/L) | 142 ± 3 | 140 ± 4 | 138 ± 5 | 135 ± 6* |

| Potassium (mmol/L) | 4.5 ± 0.5 | 4.4 ± 0.6 | 4.3 ± 0.5 | 4.1 ± 0.7 |

*p<0.05, **p<0.01 compared to vehicle control

Table 3: Cardiovascular Parameters in Conscious Beagle Dogs Following a Single Oral Dose of this compound

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Heart Rate (bpm) | 80 ± 10 | 82 ± 12 | 85 ± 11 | 90 ± 15 |

| Systolic Blood Pressure (mmHg) | 120 ± 15 | 115 ± 14 | 110 ± 16 | 100 ± 18** |

| Diastolic Blood Pressure (mmHg) | 80 ± 10 | 75 ± 11 | 70 ± 12 | 65 ± 14** |

| QTc Interval (msec) | 350 ± 20 | 355 ± 22 | 360 ± 25 | 365 ± 28 |

*p<0.05, **p<0.01 compared to vehicle control

Experimental Protocols

28-Day Repeated Dose Oral Toxicity Study in Rats

This protocol is based on OECD Guideline 407 and is designed to assess the sub-acute toxicity of this compound when administered orally to rats for 28 consecutive days.[1][2][7]

Materials:

-

Wistar or Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Standard laboratory animal diet and water

-

Metabolic cages for urine collection

-

Hematology and clinical chemistry analyzers

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.

-

Group Allocation: Randomly assign animals to treatment groups (at least 10 males and 10 females per group). Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). A satellite group for recovery assessment may also be included.[7]

-

Dosing: Administer this compound or vehicle orally once daily for 28 days. The dose volume should be consistent across all groups.

-

Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.

-

Body Weight and Food Consumption: Record body weight and food consumption weekly.

-

Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

-

Urinalysis: Collect urine over a specified period (e.g., 24 hours) for urinalysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Preserve selected organs and tissues for histopathological examination.

Cardiovascular Safety Pharmacology Study in Conscious Dogs

This protocol is designed to evaluate the potential effects of this compound on cardiovascular function in conscious, freely moving dogs using telemetry, in accordance with ICH S7A and S7B guidelines.[8][9]

Materials:

-

Beagle dogs, surgically implanted with telemetry devices

-

This compound

-

Vehicle

-

Telemetry data acquisition system

Procedure:

-

Animal Acclimation: Acclimate telemetry-implanted dogs to the study environment.

-

Baseline Data Collection: Record baseline cardiovascular data (ECG, blood pressure, heart rate) for a sufficient period before dosing.

-

Dosing: Administer a single oral dose of this compound or vehicle. A crossover design is often used where each animal receives all treatments over time.

-

Data Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.

-

Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including QT and QTc).

Diuretic and Saluretic Activity in Spontaneously Hypertensive Rats (SHR)

This protocol, adapted from the Lipschitz test, is used to assess the diuretic and natriuretic effects of this compound in a relevant disease model.[10][11][12]

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle

-

Saline solution (0.9% NaCl)

-

Metabolic cages

-

Flame photometer for electrolyte analysis

Procedure:

-

Animal Preparation: House SHR rats in metabolic cages and withhold food (but not water) for 18 hours prior to the experiment.

-

Hydration: Administer a saline load orally to ensure adequate hydration and urine flow.

-

Dosing: Administer this compound or vehicle orally. A positive control group treated with a standard diuretic (e.g., hydrochlorothiazide) should be included.

-

Urine Collection: Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative 24-hour sample).

-

Analysis: Measure the total volume of urine excreted. Determine the concentration of sodium and potassium in the urine using a flame photometer.

-

Data Evaluation: Calculate the diuretic activity (urine output) and saluretic activity (sodium excretion) relative to the control group.

Visualizations

The following diagrams illustrate key concepts related to the action and evaluation of this compound.

Caption: Experimental workflow for preclinical studies of this compound.

Caption: Mechanism of action of this compound in the thick ascending limb.

References

- 1. Research SOP: TWENTY EIGHT-DAYS REPEATED DOSE ORAL TOXICITY STUDY OF TEST FORMULATIONS IN RATS. [researchsop.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic Inhibition of Renal Outer Medullary Potassium Channel Not Only Prevented but Also Reversed Development of Hypertension and End-Organ Damage in Dahl Salt-Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 9. criver.com [criver.com]

- 10. Diuretic Preclinical Screening models | PPTX [slideshare.net]

- 11. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]

- 12. inotiv.com [inotiv.com]

Application Notes and Protocols for Assessing ROMK Channel Inhibition by MK-8153

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the inhibition of the Renal Outer Medullary Potassium (ROMK) channel by the novel inhibitor, MK-8153. This document includes detailed protocols for key in vitro and in vivo assays, quantitative data on related compounds, and visualizations of experimental workflows.

Introduction to ROMK and this compound

The Renal Outer Medullary Potassium channel (ROMK), also known as Kir1.1, is an inwardly rectifying potassium channel that plays a crucial role in salt reabsorption and potassium secretion in the kidneys.[1] Specifically, it is involved in potassium recycling in the thick ascending loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD).[2][3] Due to this dual role, selective ROMK inhibitors are being investigated as a new class of diuretics with the potential for potent natriuresis and diuresis without the significant urinary potassium loss associated with loop and thiazide diuretics.[3][4]

This compound is a potent and selective ROMK inhibitor developed as a potential treatment for hypertension and heart failure.[5] It is a successor to the clinical candidate MK-7145 and was designed to have a longer projected human half-life, aiming for a more sustained and well-tolerated diuretic effect.[5]

Quantitative Data Summary

The following tables summarize the potency and selectivity of the related ROMK inhibitor, MK-7145. Data for this compound is still emerging in publicly available literature, but the data for MK-7145 provides a strong reference for the expected profile of this class of inhibitors.

Table 1: In Vitro Potency of MK-7145

| Target | Assay Type | IC₅₀ (µM) | Reference |

| ROMK | Not specified | 0.045 | [6] |

Table 2: Selectivity Profile of MK-7145

| Channel/Receptor | Activity | IC₅₀ (µM) | Reference |

| Kir2.1 | No significant activity | >30 | [6] |

| Kir2.3 | No significant activity | >30 | [6] |

| Kir4.1 | No significant activity | >30 | [6] |

| Kir7.1 | No significant activity | >30 | [6] |

| Cav1.2 | No significant activity | >30 | [6] |

| Nav1.5 | No significant activity | >30 | [6] |

| Human SERT | Inhibition | 2.40 ± 0.32 | [6] |

| Acetylcholinesterase | Inhibition | 9.94 | [6] |

| Somatostatin subtype 1 (sst1) | Inhibition | 2.63 | [6] |

Experimental Protocols

This section provides detailed protocols for the primary assays used to characterize ROMK inhibitors like this compound.

In Vitro Assays

1. Thallium Flux Assay for ROMK Inhibition

This high-throughput fluorescence-based assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through ROMK channels into cells. Inhibition of the channel by a compound like this compound results in a decreased rate of Tl⁺ influx and a corresponding reduction in the fluorescence signal.

Caption: Workflow for the thallium flux assay to measure ROMK inhibition.

Protocol:

-

Cell Culture:

-

Culture a stable cell line expressing human ROMK channels (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed cells into 384-well black-walled, clear-bottom microplates and incubate overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit) according to the manufacturer's instructions.[7]

-

Remove the culture medium from the cell plates and add the loading buffer to each well.

-

Incubate the plates for 1 hour at room temperature, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in a suitable assay buffer.

-

Add the compound dilutions to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control and a known ROMK inhibitor as a positive control.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Thallium Influx and Measurement:

-

Prepare a stimulus buffer containing a mixture of potassium sulfate (K₂SO₄) and thallium sulfate (Tl₂SO₄). The final concentrations in the well should be optimized, for example, 10 mM K⁺ and 1 mM Tl⁺.

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR).

-

Initiate the assay by adding the stimulus buffer to all wells simultaneously using the FLIPR's integrated liquid handling.

-

Measure the fluorescence intensity kinetically over a period of several minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

2. ⁸⁶Rb⁺ Efflux Assay for ROMK Inhibition

This radiochemical assay measures the efflux of ⁸⁶Rb⁺, another potassium surrogate, from cells pre-loaded with the isotope. Inhibition of ROMK channels by this compound will decrease the rate of ⁸⁶Rb⁺ efflux.

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to assess ROMK inhibition.

Protocol:

-

Cell Culture and Loading:

-

Culture and seed ROMK-expressing cells in 96-well plates as described for the thallium flux assay.

-

Incubate the cells in a growth medium containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for 4-16 hours at 37°C to allow for isotopic equilibration.[8]

-

-

Washing:

-

Aspirate the loading medium.

-

Wash the cells multiple times (e.g., 4 times) with a wash buffer (e.g., HEPES-buffered saline) to remove extracellular ⁸⁶Rb⁺.

-

-

Compound Incubation and Efflux:

-

Add a buffer containing the desired concentrations of this compound or vehicle control to the wells.

-

To initiate efflux, replace the compound-containing buffer with a low-potassium efflux buffer.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Sample Collection and Measurement:

-

Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each well using the formula: (cpm_supernatant / (cpm_supernatant + cpm_lysate)) * 100.

-

Normalize the data and determine the IC₅₀ for this compound as described for the thallium flux assay.

-

In Vivo Assays

1. Diuresis and Natriuresis in Rats

This in vivo assay evaluates the diuretic (urine output) and natriuretic (sodium excretion) effects of this compound in a rodent model.

Caption: Workflow for in vivo assessment of diuresis and natriuresis in rats.

Protocol:

-

Animal Preparation:

-

Use male Wistar or Sprague-Dawley rats.

-

Acclimate the animals to metabolic cages for at least 24 hours before the study.

-

Fast the rats overnight (approximately 16 hours) with free access to water.[9]

-

-

Dosing:

-

Group the animals and administer this compound orally at various doses.

-

Include a vehicle control group and a positive control group (e.g., hydrochlorothiazide).

-

-

Urine Collection and Analysis:

-

Place the rats back into the metabolic cages immediately after dosing.

-

Collect urine at specified intervals (e.g., over 5 or 24 hours).[9]

-

Record the total urine volume for each animal.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

Calculate the total excretion of urine, sodium, and potassium for each animal.

-

Compare the effects of different doses of this compound with the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA).

-

Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing potential of the compound. A ratio greater than 2.0 suggests a favorable natriuretic effect, while a ratio greater than 10 indicates a potassium-sparing effect.[10]

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ROMK inhibitors like this compound is the direct blockade of the ROMK channel pore, preventing the flow of potassium ions. This has downstream effects on ion transport in the nephron.

Caption: Mechanism of action of this compound in the kidney.

In the TALH, ROMK inhibition disrupts potassium recycling into the tubular lumen, which is essential for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2). This leads to decreased NaCl reabsorption and consequently, diuresis and natriuresis. In the CCD, ROMK is the primary channel for potassium secretion. Its inhibition directly reduces urinary potassium loss, leading to a potassium-sparing effect.

References

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moleculardevices.com [moleculardevices.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. njppp.com [njppp.com]

- 10. sysrevpharm.org [sysrevpharm.org]

Troubleshooting & Optimization

Troubleshooting inconsistent results with MK-8153 experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-8153, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).[1][2] Our goal is to help you navigate potential challenges and achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active small molecule that selectively inhibits the ROMK (Kir1.1) potassium channel.[1][3] ROMK plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys. By blocking this channel, this compound promotes diuresis (urine production) and natriuresis (sodium excretion), making it a potential therapeutic agent for hypertension and heart failure.[3][4]

Q2: What are the key in vitro and in vivo effects of this compound?

-

In Vitro : this compound potently inhibits the ROMK channel with an IC50 of approximately 5 nM in electrophysiology assays.[1][2] It demonstrates selectivity over other channels, such as the hERG channel (IC50: 34 μM).[1][2]

-

In Vivo : Oral administration of this compound leads to a dose-dependent increase in urine output and sodium excretion in animal models.[5] Notably, it produces these diuretic effects without causing a significant increase in potassium excretion (kaliuresis), a common side effect of other diuretic classes.[5][6] In spontaneously hypertensive rats (SHRs), it has been shown to lower blood pressure.[1]

Q3: What are the reported pharmacokinetic properties of this compound?

Pharmacokinetic data for this compound has been reported in several preclinical species. A key feature is its longer projected human half-life (~14 hours) compared to earlier ROMK inhibitors, which may allow for once-daily dosing.[3][4]

Troubleshooting Inconsistent Results

Inconsistencies in experimental outcomes can arise from various factors, from compound handling to the specifics of the assay system. This guide addresses common issues in a question-and-answer format.

In Vitro Assays (Electrophysiology & Ion Flux)

Q4: My IC50 values for this compound in patch-clamp experiments are variable. What could be the cause?

Several factors can contribute to variability in electrophysiology recordings:

-